molecular formula C7H9NO B13014059 1-ethylpyridin-4(1H)-one

1-ethylpyridin-4(1H)-one

Cat. No.: B13014059
M. Wt: 123.15 g/mol
InChI Key: KDRNILXJMALQBN-UHFFFAOYSA-N
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Description

1-Ethylpyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with an ethyl group at the 1-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyridin-4(1H)-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-ethyl-4-pyridone-3-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 1-ethyl-4-hydroxypyridine using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products:

    Oxidation: 1-Ethyl-4-pyridone-3-carboxylic acid.

    Reduction: 1-Ethyl-4-hydroxypyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-Ethylpyridin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

1-Ethylpyridin-4(1H)-one can be compared with other similar compounds such as:

    1-Methylpyridin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.

    4-Hydroxypyridine: Lacks the ethyl group, making it less hydrophobic and potentially altering its chemical properties.

    1-Ethyl-2-pyridone: Similar structure but with the keto group at the 2-position, leading to different chemical behavior.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-ethylpyridin-4-one

InChI

InChI=1S/C7H9NO/c1-2-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3

InChI Key

KDRNILXJMALQBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C=C1

Origin of Product

United States

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